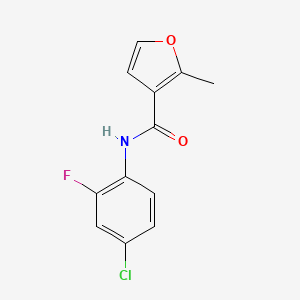
3-chloro-N-(2,4-dimethoxyphenyl)-4-methylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-chloro-N-(2,4-dimethoxyphenyl)-4-methylbenzamide, also known as CDMB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in drug development. CDMB is a member of the benzamide family, which is known for its diverse biological activities.
作用机制
The mechanism of action of 3-chloro-N-(2,4-dimethoxyphenyl)-4-methylbenzamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of matrix metalloproteinases, which are involved in the breakdown of extracellular matrix proteins. It has also been shown to inhibit the activity of vascular endothelial growth factor receptor 2, which is involved in angiogenesis.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. This compound has also been shown to inhibit angiogenesis by reducing the expression of vascular endothelial growth factor and its receptor. In addition, this compound has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.
实验室实验的优点和局限性
3-chloro-N-(2,4-dimethoxyphenyl)-4-methylbenzamide has several advantages for lab experiments. It is a relatively stable compound that can be synthesized in large quantities. It is also soluble in a variety of solvents, making it easy to work with in the lab. However, this compound has some limitations. It is a highly reactive compound that can react with other compounds in the lab, making it difficult to handle. In addition, this compound has a short half-life in vivo, which may limit its effectiveness as a drug.
未来方向
There are several future directions for the study of 3-chloro-N-(2,4-dimethoxyphenyl)-4-methylbenzamide. One direction is to further explore its anti-tumor properties and potential use as a chemotherapy drug. Another direction is to investigate its anti-inflammatory properties and potential use in the treatment of inflammatory diseases. Additionally, the development of new synthesis methods for this compound may improve its yield and purity, making it a more viable compound for scientific research.
Conclusion
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its potential applications in drug development. Its synthesis method has been optimized to improve its yield and purity, making it a viable compound for scientific research. This compound has been shown to have anti-inflammatory, anti-tumor, and anti-angiogenic properties, making it a promising candidate for the treatment of various diseases. However, more research is needed to fully understand its mechanism of action and potential applications.
合成方法
3-chloro-N-(2,4-dimethoxyphenyl)-4-methylbenzamide can be synthesized using a multi-step process that involves the reaction of 2,4-dimethoxybenzaldehyde with 4-chlorobenzoyl chloride, followed by the addition of methylamine and subsequent reduction with sodium borohydride. The final product is obtained after purification using column chromatography. The synthesis method of this compound has been optimized to improve its yield and purity, making it a viable compound for scientific research.
科学研究应用
3-chloro-N-(2,4-dimethoxyphenyl)-4-methylbenzamide has been studied extensively for its potential applications in drug development. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-angiogenic properties, making it a promising candidate for the treatment of various diseases. In particular, this compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential chemotherapy drug.
属性
IUPAC Name |
3-chloro-N-(2,4-dimethoxyphenyl)-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO3/c1-10-4-5-11(8-13(10)17)16(19)18-14-7-6-12(20-2)9-15(14)21-3/h4-9H,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJISSFSRWZFABU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=C(C=C(C=C2)OC)OC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-{4-[(4-phenyl-1,3-thiazol-2-yl)amino]phenyl}ethanone](/img/structure/B5850308.png)
![4-[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]pyridine](/img/structure/B5850311.png)

![2-methoxy-4-({[4-(methylthio)phenyl]amino}methyl)-6-nitrophenol](/img/structure/B5850325.png)
![5-{[(2,5-dimethylphenyl)amino]methylene}-1-methyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5850331.png)
![2-(4-methylbenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5850336.png)
![2-[(4-benzyl-1-piperazinyl)methyl]-4-methoxyphenol](/img/structure/B5850340.png)
![2-[(2,2-dimethylpropanoyl)amino]-N-4-pyridinylbenzamide](/img/structure/B5850358.png)
![3-(3-methoxyphenyl)-6-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5850366.png)




![2-{[(cyclohexylamino)carbonyl]amino}-4-ethyl-5-methyl-3-thiophenecarboxamide](/img/structure/B5850394.png)
